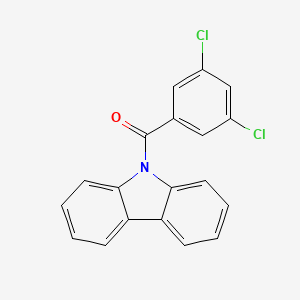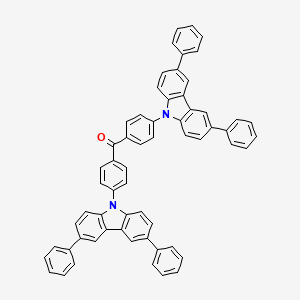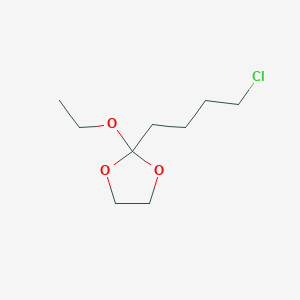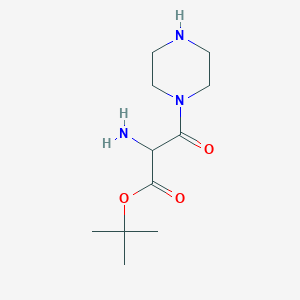
N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) follows a similar synthetic route but involves larger reaction vessels and more efficient purification techniques such as column chromatography. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted quinuclidine derivatives.
科学的研究の応用
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is utilized in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems due to its structural similarity to acetylcholine.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of novel materials and catalysts.
作用機序
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.
類似化合物との比較
Similar Compounds
Quinuclidine: The parent compound, used as a precursor in the synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine.
N-((S)-1-phenylethyl)quinuclidin-3-aMine: The enantiomer of the compound, with different stereochemistry.
3-Quinuclidinol: Another derivative of quinuclidine with hydroxyl functional groups.
Uniqueness
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is unique due to its specific chiral center, which imparts distinct biological activity compared to its enantiomer and other quinuclidine derivatives. Its ability to selectively interact with neurotransmitter receptors makes it a valuable tool in neuropharmacological research.
特性
分子式 |
C15H24Cl2N2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
InChIキー |
BABMCKVVGDIUCA-BMWMLVKTSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)


![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)
